molecular formula C8H13Cl B2483681 1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane CAS No. 2287300-52-9

1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane

Cat. No.: B2483681
CAS No.: 2287300-52-9
M. Wt: 144.64
InChI Key: ITMPAMMVDQEIQN-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-ethylbicyclo[111]pentane is a chemical compound belonging to the bicyclo[111]pentane family This family of compounds is characterized by a unique three-dimensional structure that imparts distinct physicochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane typically involves the reaction of [1.1.1]propellane with appropriate reagents. One common method starts with the preparation of [1.1.1]propellane, which is synthesized from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. This intermediate is then reacted with nucleophiles or radicals to form the desired bicyclo[1.1.1]pentane derivatives .

Industrial Production Methods: Industrial production of this compound involves continuous flow processes that allow for the generation of [1.1.1]propellane on demand. This method provides a straightforward and scalable approach to produce gram quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or reduction to form hydrocarbons.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products:

Scientific Research Applications

1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane involves its interaction with various molecular targets. The compound’s unique structure allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 1-(Bromomethyl)-3-ethylbicyclo[1.1.1]pentane
  • 1-(Hydroxymethyl)-3-ethylbicyclo[1.1.1]pentane
  • 1-(Aminomethyl)-3-ethylbicyclo[1.1.1]pentane

Uniqueness: 1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane is unique due to its chloromethyl group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

1-(chloromethyl)-3-ethylbicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl/c1-2-7-3-8(4-7,5-7)6-9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMPAMMVDQEIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(C1)(C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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